

# Cross-Study Analysis of Laquinimod's Effect on Disability Progression in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of **Laquinimod**'s efficacy in mitigating disability progression in patients with relapsing-remitting multiple sclerosis (RRMS). The information presented is collated from pivotal Phase III clinical trials, offering a quantitative comparison and detailed experimental methodologies to inform further research and development in the field.

## **Quantitative Data Summary**

The following tables summarize the key findings on disability progression from the major clinical trials of **Laquinimod**. The primary measure of disability is the Expanded Disability Status Scale (EDSS), a widely used method for quantifying disability in multiple sclerosis.

Table 1: Efficacy of **Laquinimod** on Confirmed Disability Progression



| Study                          | Treatmen<br>t Group            | Placebo<br>Group                                                       | Metric                                                      | Result | p-value | Citation |
|--------------------------------|--------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------|--------|---------|----------|
| ALLEGRO                        | Laquinimo<br>d (0.6<br>mg/day) | Placebo                                                                | Hazard Ratio for 3- month confirmed disability progressio n | 0.64   | 0.01    | [1]      |
| 11.1% of patients              | 15.7% of patients              | Percentage of patients with 3- month confirmed disability progressio n | -                                                           | -      | [1]     |          |
| Laquinimo<br>d (0.6<br>mg/day) | Placebo                        | Reduction in risk of 6- month confirmed disability progressio n        | 46%                                                         | 0.0001 | [2]     |          |
| BRAVO                          | Laquinimo<br>d (0.6<br>mg/day) | Placebo                                                                | Hazard Ratio for 3- month confirmed disability progressio n | 0.69   | 0.063   | [3][4]   |
| Laquinimo<br>d (0.6<br>mg/day) | Placebo                        | Hazard<br>Ratio for 6-<br>month<br>confirmed                           | 0.665                                                       | 0.044  | [1]     |          |



|                                            |                                | disability<br>progressio<br>n                                                     |                                                                      |       |     |     |
|--------------------------------------------|--------------------------------|-----------------------------------------------------------------------------------|----------------------------------------------------------------------|-------|-----|-----|
| Pooled<br>Analysis<br>(ALLEGRO<br>& BRAVO) | Laquinimo<br>d (0.6<br>mg/day) | Placebo                                                                           | Relative<br>reduction<br>in 3-month<br>disability<br>progressio<br>n | ~30%  | -   | [5] |
| Laquinimo<br>d (0.6<br>mg/day)             | Placebo                        | Reduction<br>in odds for<br>6-month<br>confirmed<br>disability<br>progressio<br>n | 44%                                                                  | 0.005 | [2] |     |

Table 2: Additional Efficacy Endpoints



| Study                          | Treatmen<br>t Group            | Placebo<br>Group                                     | Metric                                 | Result                           | p-value | Citation |
|--------------------------------|--------------------------------|------------------------------------------------------|----------------------------------------|----------------------------------|---------|----------|
| ALLEGRO                        | Laquinimo<br>d (0.6<br>mg/day) | Placebo                                              | Annualized<br>Relapse<br>Rate<br>(ARR) | 0.30 vs<br>0.39                  | 0.002   | [1]      |
| Laquinimo<br>d (0.6<br>mg/day) | Placebo                        | Reduction<br>in Brain<br>Atrophy                     | 33%                                    | <0.0001                          | [1][6]  |          |
| BRAVO                          | Laquinimo<br>d (0.6<br>mg/day) | Placebo                                              | Annualized<br>Relapse<br>Rate<br>(ARR) | -18% reduction (not significant) | 0.075   | [3][4]   |
| Laquinimo<br>d (0.6<br>mg/day) | Placebo                        | Reduction<br>in Percent<br>Brain<br>Volume<br>Change | 28%                                    | <0.001                           | [3][4]  |          |

## **Experimental Protocols**

The primary evidence for **Laquinimod**'s effect on disability progression comes from two large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials: ALLEGRO and BRAVO.

## ALLEGRO (Assessment of Oral Laquinimod in Preventing Progression in Multiple Sclerosis)[1][7][8]

- Objective: To evaluate the efficacy, safety, and tolerability of a once-daily oral dose of 0.6 mg
   Laquinimod compared to placebo in patients with RRMS.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.



- Patient Population: 1,106 patients with RRMS, aged 18-55 years, with an EDSS score of 0-5.5. Patients were required to have experienced at least one documented relapse in the 12 months prior to screening, or at least two in the 24 months prior.
- Treatment: Patients were randomized (1:1) to receive either 0.6 mg of **Laquinimod** orally once daily or a matching placebo for 24 months.
- Primary Endpoint: Annualized relapse rate (ARR).
- Secondary Endpoints: Time to confirmed disability progression (defined as an increase of at least 1.0 point on the EDSS from a baseline score of ≤5.0, or 0.5 points from a baseline of 5.5, sustained for at least 3 months), and various MRI-related measures including the cumulative number of new or enlarging T2 lesions.

### BRAVO[3][4][7]

- Objective: To assess the efficacy and safety of once-daily oral 0.6 mg **Laquinimod** compared to placebo and to provide a reference comparison with intramuscular interferon beta-1a (Avonex®) in patients with RRMS.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a third, rater-blinded reference comparator arm.
- Patient Population: 1,331 patients with RRMS, aged 18-55 years, with an EDSS score of 0 5.5. Relapse criteria were similar to the ALLEGRO study.
- Treatment: Patients were randomized (1:1:1) to receive 0.6 mg of **Laquinimod** orally once daily, a matching oral placebo, or 30 μg of interferon beta-1a intramuscularly once weekly for 24 months.
- Primary Endpoint: Annualized relapse rate (ARR).
- Secondary Endpoints: Time to 3-month confirmed disability worsening and percent brain volume change.

## **Signaling Pathways and Mechanism of Action**







**Laquinimod**'s therapeutic effects are believed to be multifaceted, involving both immunomodulatory and neuroprotective mechanisms.[7] Unlike many existing MS therapies that primarily target inflammation, **Laquinimod** appears to have a more direct effect on the central nervous system (CNS).[1][5]

Key proposed mechanisms of action include:

- Modulation of Immune Cells: Laquinimod influences the activity of T cells and antigenpresenting cells (APCs).[7] It has been shown to reduce the proliferation of pathogenic T cells and promote the expansion of regulatory T cells (Tregs), which helps to suppress the autoimmune response.[7]
- Inhibition of NF-κB Pathway: Several studies suggest that **Laquinimod**'s biological effects are mediated through the inhibition of the NF-κB pathway, a key regulator of inflammation.[1] [8]
- Neuroprotection and BDNF Production: Laquinimod can cross the blood-brain barrier and
  has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a
  protein crucial for neuronal survival and repair.[1][7][9] This neuroprotective effect is thought
  to contribute to the observed reduction in disability progression, independent of its antiinflammatory actions.[2]
- Reduction of CNS Inflammation: Laquinimod has been observed to reduce the activation of microglia and astrocytes, which are CNS-resident immune cells that contribute to inflammation and neuronal damage when overactivated.[7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of laquinimod in multiple sclerosis: current status PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. A randomized placebo-controlled phase III trial of oral laquinimod for multiple sclerosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medscape.com [medscape.com]
- 6. medicalxpress.com [medicalxpress.com]
- 7. What is the mechanism of Laquinimod? [synapse.patsnap.com]
- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 9. Laquinimod in the treatment of multiple sclerosis: a review of the data so far PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Study Analysis of Laquinimod's Effect on Disability Progression in Multiple Sclerosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608466#cross-study-analysis-of-laquinimod-s-effect-on-disability-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com